molecular formula C22H32ClNO3 B3417920 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride CAS No. 1173019-04-9

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride

Cat. No.: B3417920
CAS No.: 1173019-04-9
M. Wt: 393.9 g/mol
InChI Key: SWIJYDAEGSIQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a unique combination of functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of methyl phenylcyclohexylglycolate with 4-diethylamino-2-butynyl acetate in the presence of sodium methoxide. The reaction is carried out in n-heptane at a temperature range of 60° to 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as an antagonist of muscarinic acetylcholine receptors. This interaction inhibits the proliferation of bladder smooth muscle cells, potentially by downregulating growth-promoting genes . The molecular targets and pathways involved include the M1, M2, and M3 muscarinic receptors, which play a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: A well-known muscarinic receptor antagonist used to treat overactive bladder.

    Tolterodine: Another muscarinic receptor antagonist with similar therapeutic applications.

    Solifenacin: A selective muscarinic receptor antagonist used in the treatment of urinary incontinence.

Uniqueness

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride is unique due to its deuterated phenyl group, which can provide enhanced stability and altered pharmacokinetic properties compared to non-deuterated analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i5D,7D,8D,13D,14D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-QMYMNHACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCC2)(C(=O)OCC#CCN(CC)CC)O)[2H])[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745730
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)(~2~H_5_)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-04-9
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)(~2~H_5_)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.